2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,3-triazole core fused with a 1,2,4-oxadiazole ring. Key structural elements include:
- 3-(4-Methylphenyl)-1,2,4-oxadiazole: A rigid aromatic moiety that may improve binding affinity to biological targets.
- N-(4-Methoxyphenyl)acetamide: A polar substituent influencing solubility and pharmacokinetics.
However, its structural analogs (discussed below) suggest possible roles in anti-proliferative or anti-inflammatory pathways .
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-12-3-5-13(6-4-12)19-23-20(30-25-19)17-18(21)27(26-24-17)11-16(28)22-14-7-9-15(29-2)10-8-14/h3-10H,11,21H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZPSKRBSVKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole and triazole rings through cyclization reactions, followed by the introduction of the amino and methoxyphenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the amino group allows for oxidation reactions, potentially forming nitro or other oxidized derivatives.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions, leading to the formation of different ring-opened or reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide exhibit significant antimicrobial properties. In a study evaluating various derivatives, some were found to possess moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural features of the compound contribute to its ability to disrupt microbial cell functions.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential . The presence of the oxadiazole and triazole moieties is believed to enhance its interaction with biological targets involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing downstream signaling cascades.
Agricultural Applications
Pesticidal Activity
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Compounds with similar oxadiazole and triazole rings have shown effectiveness against various pests and pathogens affecting crops . The mechanism often involves disrupting the metabolic processes of target organisms.
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being studied for their potential use in synthesizing polymers with enhanced properties. The incorporation of triazole and oxadiazole groups can improve thermal stability and mechanical strength . Research into polymer composites containing these functional groups suggests promising applications in coatings and advanced materials.
Summary of Biological Activities
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of oxadiazole ring |
| Step 2 | Formation of triazole moiety |
| Step 3 | Coupling with acetamide group |
Case Studies
Case Study 1: Antimicrobial Screening
In a systematic screening of newly synthesized compounds including derivatives of this compound, several exhibited significant antimicrobial properties against gram-positive and gram-negative bacteria. The study highlighted the importance of specific functional groups in enhancing bioactivity .
Case Study 2: Cancer Cell Apoptosis
A recent study investigated the effects of this compound on HepG2 liver cancer cells. Results demonstrated that treatment led to increased caspase activity and reduced cell viability, suggesting a potent anticancer effect attributed to the compound's unique structure .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Structural Analogs
a) 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide ()
- Core Differences : Replaces the 1,2,3-triazole with a pyrazole ring and introduces a methylsulfanyl group.
- Substituent Variations :
- 4-Methoxyphenyl vs. 4-methylphenyl on the oxadiazole ring.
- 2-Chloro-4-methylphenyl acetamide vs. 4-methoxyphenyl acetamide.
- Implications :
b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()
- Core Differences : Features a thiazole and pyrazole system instead of triazole-oxadiazole.
- Substituent Variations :
- Thiazole-4-yl group linked to a phenylacetamide.
Functional Analogs
a) Anti-Proliferative Indazole Derivatives ()
- Example Compound: 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(Morpholine-4-Carbonyl)Phenylamino]-1H-Indazol-3-yl}Acetamide.
- Structural Overlap : Shares the acetamide motif and aryl substitutions.
- Functional Differences :
b) Anti-Exudative Acetamides ()
- Example Compound: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives.
- Structural Overlap: Triazole-acetamide backbone with amino and aryl groups.
- Functional Data :
Comparative Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups including an amino group, oxadiazole ring, triazole moiety, and acetamide group. Its structural diversity suggests potential for a wide range of biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.43 g/mol. The presence of the oxadiazole and triazole rings is particularly noteworthy as these structures are often associated with enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.43 g/mol |
| Key Functional Groups | Amino, Oxadiazole, Triazole, Acetamide |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives containing oxadiazole and triazole rings demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited moderate to strong antibacterial activity.
- Escherichia coli : Showed susceptibility to the compound's derivatives.
In particular, compounds with additional functional groups were found to enhance antimicrobial efficacy against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Notably:
- Cell Lines Tested : Various human cancer cell lines including breast carcinoma and lung cancer cells.
- Results : Significant cytotoxic effects were observed at certain concentrations, indicating potential for further development as an anticancer agent .
The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes or receptors involved in disease processes. This interaction may modulate their activity leading to therapeutic effects in microbial infections or cancerous conditions .
Case Studies
Several case studies have highlighted the pharmacological significance of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with oxadiazole and triazole moieties showed potent antimicrobial activities against resistant strains of bacteria.
- Anticancer Screening : Another study reported that triazole-containing compounds exhibited promising results in inhibiting tumor growth in preclinical models.
Q & A
Q. What are the key steps and reagents for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including the formation of heterocyclic cores (e.g., triazole and oxadiazole rings) and subsequent functionalization. Key reagents include potassium carbonate (K₂CO₃) for deprotonation, dimethylformamide (DMF) as a solvent, and chloroacetylated intermediates for coupling reactions . Optimization involves:
- Temperature control : Reflux conditions (e.g., 80–100°C) to promote bond formation while minimizing side reactions.
- pH adjustment : Alkaline conditions (using NaOH or K₂CO₃) to stabilize intermediates.
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Structural validation requires:
- NMR spectroscopy : To confirm substituent positions and aromaticity (e.g., methoxyphenyl and methylphenyl groups) .
- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- High-performance liquid chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
Q. How do structural features like the triazole-oxadiazole core influence biological activity?
The triazole and oxadiazole moieties enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π stacking. Substituents like the 4-methoxyphenyl group improve lipophilicity, aiding membrane permeability . Preliminary docking studies suggest these groups bind to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can contradictory in vitro and in vivo biological activity data be resolved?
Discrepancies may arise from differences in metabolic stability or bioavailability. To address this:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Metabolite identification : Use hepatic microsome assays to identify degradation products that may affect efficacy .
- Dose-response studies : Compare in vitro IC₅₀ values with in vivo efficacy at varying doses .
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase water solubility .
- Co-crystallization : Use co-formers like cyclodextrins to improve dissolution rates .
- SAR analysis : Modify substituents (e.g., replacing methoxy with hydrophilic groups) while preserving core interactions .
Q. How can computational methods guide the optimization of target binding affinity?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases or oxidoreductases) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions .
- Free energy calculations : Apply MM-GBSA to quantify binding energy contributions of substituents .
Q. What experimental approaches validate structure-activity relationships (SAR) for derivatives?
- Synthetic diversification : Prepare analogs with systematic substituent variations (e.g., halogens, alkyl chains) .
- Biological assays : Test derivatives against relevant targets (e.g., antimicrobial or anticancer assays) and correlate activity with structural features .
- 3D-QSAR modeling : Build comparative molecular field analysis (CoMFA) models to predict activity trends .
Q. How can degradation pathways and stability under physiological conditions be characterized?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline pH) .
- LC-MS/MS analysis : Identify degradation products and propose pathways (e.g., oxidation of sulfur-containing groups) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf life .
Methodological Considerations
- Contradictory evidence : Variations in synthetic yields (e.g., 60–90% across studies ) highlight the need for systematic optimization of reaction parameters (solvent, catalyst loading).
- Data interpretation : Use statistical tools (e.g., ANOVA) to validate biological assay reproducibility, especially when comparing results from different labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
